molecular formula C18H19N3O2S B2685413 2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 942004-36-6

2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Cat. No. B2685413
CAS RN: 942004-36-6
M. Wt: 341.43
InChI Key: DOOFHTBLWOKJKG-UHFFFAOYSA-N
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Description

“2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a compound that has been studied for its potential applications in the field of medicinal chemistry . It is a part of the tetrahydrobenzo[d]thiazole class of compounds .


Synthesis Analysis

The synthesis of this compound and its analogs involves a series of steps, including pharmacophore mapping and molecular docking . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in its activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydrobenzo[d]thiazole core, with a benzamido group and a cyclopropyl group attached . The presence of these groups contributes to its biological activity .


Chemical Reactions Analysis

This compound has been found to exhibit inhibitory activity against certain kinases at specific concentrations . For instance, it has shown dual kinase inhibitory activity at a concentration of 1.9 μM against CK2 and 0.67 μM against GSK3β .

Scientific Research Applications

Future Directions

The future directions for the study of this compound could involve further exploration of its potential applications in medicinal chemistry, particularly as a kinase inhibitor . Additionally, more research could be done to fully understand its mechanism of action and to optimize its structure for increased efficacy .

properties

IUPAC Name

2-benzamido-N-cyclopropyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-16(11-5-2-1-3-6-11)21-18-20-15-13(7-4-8-14(15)24-18)17(23)19-12-9-10-12/h1-3,5-6,12-13H,4,7-10H2,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOFHTBLWOKJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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